5-Amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that serves as a key building block in organic synthesis. [] It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. [, ] In scientific research, it is primarily used as a synthetic intermediate for the preparation of novel compounds with potential biological and pharmaceutical applications. [, ]
5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound that features a triazole-pyrimidine framework. This compound is notable for its potential biological activity, particularly in medicinal chemistry. Its structure includes a methylsulfanyl group and an amino group, which may contribute to its pharmacological properties.
The compound can be synthesized through various chemical methods, often involving the modification of existing triazole or pyrimidine derivatives. Research has highlighted its relevance in the development of pharmaceuticals, particularly those targeting specific biological pathways.
This compound falls under the category of heterocyclic compounds, specifically those containing both triazole and pyrimidine rings. It is classified as an amino compound due to the presence of the amino group, which plays a crucial role in its reactivity and biological activity.
The synthesis of 5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be achieved through several methods:
The synthesis typically involves:
The molecular structure of 5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be represented as follows:
5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can participate in several chemical reactions:
These reactions often require:
The mechanism of action for 5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is primarily linked to its interaction with biological targets:
Research indicates that similar compounds exhibit activities such as:
5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has potential applications in various fields:
Research continues to explore the full range of applications for this compound within these domains .
The [1,2,4]triazolo[4,3-a]pyrimidine core is one of eight possible isomeric configurations where the triazole and pyrimidine rings fuse at specific bonds. In this isomer, the fusion occurs between position 4 of the triazole ring and position 6 of the pyrimidine ring, creating a planar, electron-rich bicyclic system. This architecture enables extensive π-π stacking interactions with biological targets and facilitates hydrogen bonding through ring nitrogen atoms. The scaffold exhibits tautomerism, with the 8H-form (lactam) being predominant due to thermodynamic stability conferred by the carbonyl group. X-ray crystallographic studies reveal that the methylsulfanyl group at C3 adopts an orientation perpendicular to the plane, optimizing hydrophobic interactions, while the C5-amino group participates in intermolecular hydrogen bonding networks [3] [6].
Table 1: Structural Isomers of Triazolopyrimidine and Their Key Features
Isomer Type | Fusion Points | Electronic Properties | Biological Relevance |
---|---|---|---|
[1,2,4]Triazolo[4,3-a]pyrimidine | Triazole N1-C2 ::: Pyrimidine C5-C6 | Electron-deficient at C7 position | Antimalarial, anticancer targets |
[1,2,4]Triazolo[1,5-a]pyrimidine | Triazole C3-N4 ::: Pyrimidine N1-C2 | Enhanced π-delocalization | GABA-A modulation, tubulin inhibition |
Other isomers (e.g., [1,2,4]triazolo[3,4-f]purine) | Variable fusion patterns | Variable resonance stability | Less explored pharmacologically |
The pharmacological profile of 5-amino-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is critically governed by its C5-amino and C3-methylsulfanyl substituents:
Table 2: Impact of Substituent Modifications on Biological Activity
Position | Substituent | Biological Effect | Example Compound & Activity Shift |
---|---|---|---|
C5 | -NH₂ (amino) | Essential for PfDHODH inhibition; forms H-bonds with Thr44 and Arg265 | DSM265: IC₅₀ PfDHODH = 0.087 μM (vs. H: IC₅₀ > 10 μM) [2] |
C5 | -NHAc (acetylated) | Loss of antiplasmodial activity due to blocked H-bonding | EC₅₀ Pf3D7 cells increases from 0.058 μM to >10 μM [2] |
C3 | -SCH₃ (methylsulfanyl) | Optimal for tubulin binding; balances lipophilicity and steric bulk | Antiproliferative IC₅₀ = 0.31 μM (HeLa) [10] |
C3 | -SO₂CH₃ (methylsulfonyl) | Increased polarity reduces cell permeability but may enhance kinase selectivity | Reduced cytotoxicity despite retained enzymatic inhibition [6] |
The therapeutic exploration of triazolopyrimidines evolved from early antifungal azoles to targeted agents against infectious and proliferative diseases. Key milestones include:
Table 3: Historical Milestones in Triazolopyrimidine Drug Development
Era | Therapeutic Area | Key Advances | Clinical Impact |
---|---|---|---|
1980s–1990s | Antifungals | Fluconazole derivatives with triazole motifs | First-generation systemic antifungals; lower toxicity than imidazoles |
2000s–2010s | Antimalarials | Discovery of PfDHODH inhibition by triazolopyrimidines; lead optimization to DSM265 | Orally active candidate overcoming chloroquine resistance |
2010s–Present | Oncology | Tubulin polymerization inhibitors (e.g., compound 4k) targeting colchicine site | Agents active against multidrug-resistant tumors |
2010s–Present | CNS Disorders | GABAₐ receptor modulation by triazolopyrimidin-7-ones | Novel anti-epileptic scaffolds with reduced sedation |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2